molecular formula C6H3Cl2F3N2 B12292695 2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine

2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B12292695
M. Wt: 231.00 g/mol
InChI Key: LEYDKCPBGIGXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H3Cl2F3N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms, one methyl group, and one trifluoromethyl group attached to the pyrimidine ring. This compound is known for its applications in various fields, including medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine can be synthesized through a multi-step process starting from uracil. The synthesis involves chlorination and trifluoromethylation reactions. The typical reaction conditions include the use of chlorinating agents such as phosphorus oxychloride (POCl3) and trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit protein kinases or other enzymes critical for cell proliferation and survival. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-5-methylpyrimidine

Uniqueness

2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s metabolic stability and bioavailability, making it a valuable intermediate in drug development .

Properties

Molecular Formula

C6H3Cl2F3N2

Molecular Weight

231.00 g/mol

IUPAC Name

2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H3Cl2F3N2/c1-2-3(6(9,10)11)12-5(8)13-4(2)7/h1H3

InChI Key

LEYDKCPBGIGXPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)Cl)C(F)(F)F

Origin of Product

United States

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